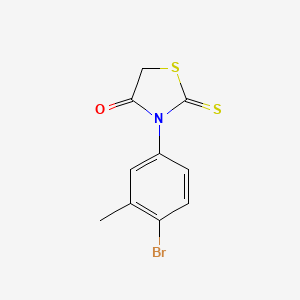

Rhodanine, 3-(4-bromo-m-tolyl)-

Description

Rhodanine (2-thioxothiazolidin-4-one) is a sulfur-containing heterocyclic scaffold widely studied for its versatile biological activities, including anticancer, antimicrobial, and antiviral properties . The compound 3-(4-bromo-m-tolyl)rhodanine is a 3-monosubstituted derivative where the rhodanine core is functionalized at position 3 with a 4-bromo-m-tolyl group. This substitution introduces steric and electronic effects that modulate its reactivity and biological interactions.

Key structural features of rhodanine derivatives include:

- Position 3: Modifications here often influence binding affinity to enzymes or receptors. Bulky or electron-withdrawing groups (e.g., bromo substituents) may enhance selectivity .

- Position 5: Arylidene or heterocyclic substituents at this position are critical for π-π stacking and hydrogen bonding in target interactions .

Properties

CAS No. |

21494-78-0 |

|---|---|

Molecular Formula |

C10H8BrNOS2 |

Molecular Weight |

302.2 g/mol |

IUPAC Name |

3-(4-bromo-3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H8BrNOS2/c1-6-4-7(2-3-8(6)11)12-9(13)5-15-10(12)14/h2-4H,5H2,1H3 |

InChI Key |

SCSBQFJJGSYFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)CSC2=S)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Triethylamine or piperidine is typically used to deprotonate the methylene group, facilitating nucleophilic attack on the aldehyde.

-

Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or ethanol ensure solubility and reaction homogeneity.

-

Temperature : Reactions are conducted under reflux (80–100°C) for 6–12 hours, depending on the aldehyde’s reactivity.

A representative procedure involves stirring equimolar amounts of rhodanine and 4-bromo-m-tolualdehyde in ethanol with catalytic piperidine. The product precipitates upon cooling and is purified via recrystallization from ethanol or acetonitrile. Yield optimization studies indicate that microwave-assisted heating (100°C, 30 minutes) enhances reaction efficiency, achieving yields up to 85% compared to 65–70% under conventional reflux.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a streamlined approach to rhodanine derivatives by combining amines, carbon disulfide, and electrophilic carbonyl compounds in a single pot. While primarily used for N-substituted rhodanines, adaptations of this method can target 3-aryl derivatives by modifying the electrophilic component.

Modified Procedure for 3-Aryl Substitution

-

Starting Materials :

-

Primary amine: Aniline or substituted aniline (e.g., 4-bromo-m-toluidine).

-

Carbon disulfide: Acts as a sulfur donor.

-

α-Chloroketone: 2-Chloro-1-(4-bromo-m-tolyl)ethanone introduces the aryl group at the 3-position.

-

-

Reaction Conditions :

The reaction proceeds through a cascade of nucleophilic attacks and cyclization (Figure 1). The α-chloroketone reacts with the in-situ-generated dithiocarbamate intermediate, forming the rhodanine ring with the 4-bromo-m-tolyl group at the 3-position. Yields range from 70–80%, with purity confirmed via HPLC and NMR.

Cyclization of Thiourea Derivatives

Cyclization methods involve the reaction of thiourea derivatives with α-halogenated carbonyl compounds. This approach is particularly effective for introducing sterically demanding aryl groups.

Stepwise Synthesis

-

Thiourea Formation :

-

4-Bromo-m-tolyl isothiocyanate is treated with ammonium hydroxide to yield the corresponding thiourea.

-

-

Cyclization :

-

The thiourea reacts with methyl chloroacetate in the presence of sodium methoxide, forming the rhodanine ring via intramolecular nucleophilic substitution.

-

Optimization Insights :

-

Solvent : Methanol or ethanol facilitates cyclization.

-

Catalyst : Sodium hydride (1.2 equiv.) improves ring-closure efficiency.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular agitation. A protocol adapted from Knoevenagel condensation involves:

-

Reagents : Rhodanine (1 equiv.), 4-bromo-m-tolualdehyde (1.05 equiv.), piperidine (0.1 equiv.).

-

Conditions : Microwave irradiation at 100°C for 30 minutes in ethanol.

Comparative studies show that microwave methods reduce energy consumption by 40% compared to conventional heating.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Scalability | Purity |

|---|---|---|---|---|

| Knoevenagel Condensation | 65–85% | 6–12 h | High | >95% |

| Multicomponent Reaction | 70–80% | 4–6 h | Moderate | 90–95% |

| Cyclization | 75–82% | 8–10 h | High | >98% |

| Microwave-Assisted | 85% | 0.5 h | Moderate | >95% |

Key Considerations :

-

Knoevenagel Condensation : Preferred for simplicity and high scalability but requires purified aldehydes.

-

Multicomponent Reactions : Ideal for rapid diversification but limited by aryl halide compatibility.

-

Microwave Methods : Best for small-scale, high-efficiency synthesis but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions: Rhodanine, 3-(4-bromo-m-tolyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted rhodanine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Rhodanine derivatives are characterized by a thiazolidinone core structure, which allows for extensive modification to enhance biological activity. The compound 3-(4-bromo-m-tolyl)- is noted for its unique substitution pattern that contributes to its pharmacological properties. The molecular formula of this compound is C₁₀H₈BrNOS₂, indicating the presence of bromine and sulfur, which are essential for its biological interactions .

Antimicrobial Activity

Rhodanine derivatives have demonstrated potent antimicrobial activity against a variety of pathogens. Studies have shown that compounds containing the rhodanine scaffold exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, modifications at the C-5 or N-3 positions have led to enhanced efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | <0.5 μg/mL | |

| Escherichia coli | 0.4–1.6 μg/mL | |

| Candida albicans | <8 μg/mL |

Antiviral Activity

Recent research has highlighted the potential of rhodanine derivatives in combating viral infections, including those caused by SARS-CoV-2. The ability of these compounds to interact with viral proteins suggests a mechanism that may inhibit viral replication . The structural diversity of rhodanine allows for targeted modifications that can enhance antiviral efficacy.

Anti-inflammatory Properties

Rhodanine derivatives have also been investigated for their anti-inflammatory effects. They are believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. This property makes them potential candidates for treating inflammatory diseases and conditions associated with chronic inflammation .

Antidiabetic Applications

The inhibition of aldose reductase by rhodanine derivatives presents a promising approach to managing diabetes-related complications. Aldose reductase is implicated in diabetic neuropathy and retinopathy; thus, compounds like 3-(4-bromo-m-tolyl)- may offer therapeutic benefits by mitigating these conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of rhodanine derivatives demonstrated that modifications at specific positions significantly enhanced their antibacterial activity against resistant strains. For example, compound modifications led to a notable reduction in MIC values compared to standard antibiotics, indicating their potential as effective alternatives in antibiotic therapy .

Case Study 2: Antiviral Activity Against SARS-CoV-2

In light of the COVID-19 pandemic, research focused on rhodanine derivatives revealed their ability to inhibit viral replication in vitro. The study provided insights into the structure-activity relationship (SAR) of these compounds, suggesting that specific substituents could enhance their binding affinity to viral targets .

Mechanism of Action

The mechanism of action of Rhodanine, 3-(4-bromo-m-tolyl)- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with essential cellular processes .

Comparison with Similar Compounds

Key Findings :

- 3-Monosubstituted Derivatives: While less potent than 3,5-disubstituted analogs, 3-substituted rhodanines (e.g., 3-carboxymethyl) show enzyme inhibition (IC₅₀ ~1.3–43.9 μM) . The bromo group in 3-(4-bromo-m-tolyl) may enhance halogen bonding with target proteins .

- 3,5-Disubstituted Derivatives : These exhibit superior anticancer activity (IC₅₀ 0.2–0.6 μM) due to synergistic effects. For example, 5-arylidene groups enhance π-stacking with kinase active sites .

Antimicrobial Activity

Rhodanine derivatives are potent against multidrug-resistant pathogens like MRSA.

Key Findings :

- 5-Hetaryl Substituents : Derivatives like 5-(pyrazol-4-yl)methylene exhibit MIC values as low as 1.0 μg/mL against MRSA, surpassing standard antibiotics .

- 3-Amino Derivatives: These show moderate activity (MIC ~2.0 μg/mL), suggesting that electron-donating groups at position 3 may reduce potency compared to halogenated analogs .

Electronic and Structural Comparisons

Computational studies reveal how substituents affect reactivity and binding:

- Halogenated Derivatives : Bromo or iodo groups at position 3 enhance electrophilicity and halogen bonding, improving target affinity .

- Hydrogen-Bonding Groups: Carboxyl or phenol groups at position 3 increase solubility but may reduce membrane permeability .

- Arylidene vs. Heterocyclic Substituents: 5-Arylidene derivatives (e.g., 4-fluorophenoxy) show stronger inhibition of IKKβ than heterocyclic analogs due to optimized hydrophobic interactions .

Biological Activity

Rhodanine, 3-(4-bromo-m-tolyl)- is a compound belonging to the rhodanine class of heterocyclic compounds, characterized by its unique molecular structure that includes a bromo-substituted aromatic ring. This compound has garnered attention due to its diverse biological activities, including antidiabetic, anticancer, and antimicrobial properties. The modifications in its structure, particularly the presence of the 4-bromo-m-tolyl group, enhance its reactivity and potential therapeutic applications.

- Molecular Formula : C₁₁H₈BrN₂OS

- Molecular Weight : Approximately 302.21 g/mol

The compound features a five-membered rhodanine ring, which contributes to its biological activity by enabling various interactions with biological targets.

Antidiabetic Activity

Rhodanine derivatives are known for their ability to inhibit key enzymes involved in glucose metabolism. Specifically, 3-(4-bromo-m-tolyl)- has been shown to act as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This inhibition can potentially lead to improved glycemic control in diabetic patients .

Anticancer Activity

Research indicates that rhodanine derivatives exhibit anticancer properties through various mechanisms. For instance, they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. The presence of the bromo group in 3-(4-bromo-m-tolyl)- may enhance its interaction with cancer-related proteins compared to other rhodanine derivatives .

Antimicrobial Activity

The antimicrobial properties of rhodanine compounds have been well-documented. Studies demonstrate that 3-(4-bromo-m-tolyl)- exhibits significant antibacterial activity against various strains of bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes within the microorganisms.

Structure-Activity Relationship (SAR)

The biological activity of rhodanine derivatives is closely linked to their structural features. The following table summarizes some related compounds and their respective activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Rhodanine (2-thioxothiazolidin-4-one) | Basic scaffold without substitution | Antidiabetic, antibacterial |

| 5-(4-chlorobenzylidene)rhodanine | Chlorobenzylidene substitution | Antimicrobial |

| 3-carboxymethylrhodanine | Carboxymethyl group addition | Antidiabetic |

| 5-(2-methylphenyl)rhodanine | Methylphenyl substitution | Anticancer |

| 3-(4-bromo-m-tolyl)rhodanine | Bromo-m-tolyl substitution | Antidiabetic, anticancer, antimicrobial |

The unique bromo-m-tolyl substituent enhances the compound's reactivity and selectivity compared to other rhodanine derivatives, suggesting improved pharmacological properties and specificity in targeting biological pathways .

Case Studies and Research Findings

- Inhibition of Aldose Reductase :

- Anticancer Mechanisms :

-

Antimicrobial Efficacy :

- Research assessing the antimicrobial activity of rhodanine derivatives found that 3-(4-bromo-m-tolyl)- exhibited significant inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/ml. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Q & A

Q. What are the optimal synthetic methodologies for preparing 3-(4-bromo-m-tolyl)rhodanine derivatives, and how do reaction conditions influence yield?

Answer: Microwave-assisted synthesis using ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride, [BMI]Cl) as phase-transfer catalysts significantly enhances reaction efficiency. Under microwave irradiation (160 W), the cross-aldol condensation between 3-methylrhodanine and aromatic aldehydes achieves yields of 59–83% within 10 minutes. Key parameters include:

- Molar ratio : 3:1 (3-methylrhodanine:aldehyde)

- Catalyst system : [BMI]Cl with sodium carbonate as a base

- Solvent-free conditions , reducing environmental impact .

Comparative studies show that prolonged reaction times (>30 minutes) or alternative catalysts (e.g., piperidinium benzoate) lower yields due to side reactions or thermal degradation .

Q. How can researchers characterize the purity and structural integrity of 3-(4-bromo-m-tolyl)rhodanine derivatives?

Answer: A multi-technique approach is recommended:

- X-ray crystallography for unambiguous confirmation of molecular geometry and substituent positioning .

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C) to verify molecular weight and substituent patterns, particularly the bromine and methyl groups on the tolyl ring.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the inhibitory activity of 3-(4-bromo-m-tolyl)rhodanine derivatives against metallo-β-lactamases (MβLs) and viral enzymes?

Answer:

- Substituent position : Moving the –CF₃ group from the para to meta position on the phenyl ring (e.g., compound 5 in ) increases NS5B polymerase inhibition by 1.5-fold (IC₅₀ = 50.9 → 20.2 μM when replaced with –Br) .

- Linker flexibility : A five-carbon spacer between the rhodanine core and carboxyl group (compound 11) enhances NS5B inhibition (IC₅₀ = 16.1 μM) compared to rigid ethylene bridges (IC₅₀ = 58.0 μM) .

- Electron-withdrawing groups : Bromine at the meta position improves MβL inhibition by enhancing metal coordination in enzyme active sites (kinetic studies show Kᵢ = 0.8 μM for Zn²⁺-dependent MβL/2l) .

Q. How can contradictory activity data (e.g., varying IC₅₀ values across enzyme targets) be systematically analyzed for rhodanine derivatives?

Answer:

- Enzyme-specific docking studies : Molecular dynamics simulations reveal divergent binding modes. For example, 3-(4-bromo-m-tolyl)rhodanine derivatives exhibit stronger hydrogen bonding with NS5B polymerase (ΔG = −9.2 kcal/mol) than with DNA gyrase B (ΔG = −6.8 kcal/mol) due to steric clashes in the latter’s ATP-binding pocket .

- pH-dependent assays : MβL activity is sensitive to pH (optimum pH 7.0–7.5), whereas NS5B retains activity at pH 6.5–8.0. Adjusting assay buffers (e.g., Tris-HCl vs. HEPES) clarifies discrepancies in inhibition kinetics .

Q. What computational strategies are effective for predicting the ADMET profiles of 3-(4-bromo-m-tolyl)rhodanine derivatives?

Answer:

- In silico screening : Use tools like SwissADME to predict logP (optimal range: 2–3 for blood-brain barrier penetration) and topological polar surface area (TPSA < 90 Ų for oral bioavailability). For example, derivatives with pyrimidine substituents show lower hepatotoxicity (P450 inhibition score < 0.5) .

- Molecular docking against CYP3A4 : Rhodanine derivatives with bulky substituents (e.g., 2,4-dichlorophenyl) exhibit reduced metabolic clearance due to steric hindrance in cytochrome P450 binding pockets .

Q. How can researchers resolve discrepancies between in vitro antibacterial activity and cytotoxicity for rhodanine derivatives?

Answer:

- Selectivity index (SI) calculation : Compare MIC values (e.g., 4 μg/mL against E. coli) with cytotoxicity (CC₅₀ > 50 μg/mL in HEK293 cells). Derivatives with SI > 10 are prioritized .

- Membrane permeability assays : Use fluorescent probes (e.g., propidium iodide) to confirm whether cytotoxicity arises from nonspecific membrane disruption versus target-selective inhibition .

Methodological Considerations

Q. What experimental controls are critical for enzyme inhibition assays involving rhodanine derivatives?

Answer:

- Positive controls : Include known inhibitors (e.g., EDTA for MβLs, sofosbuvir for NS5B) to validate assay conditions .

- Blanking with DMSO : Rhodanine derivatives are often dissolved in DMSO; ensure final solvent concentration ≤1% to avoid enzyme denaturation .

- Zinc supplementation : For MβL assays, add 10 μM ZnCl₂ to maintain metalloenzyme activity during prolonged incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.